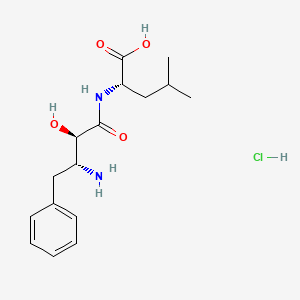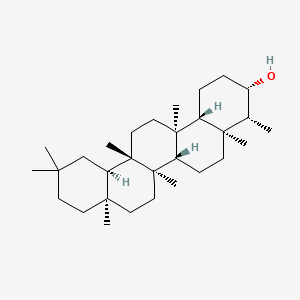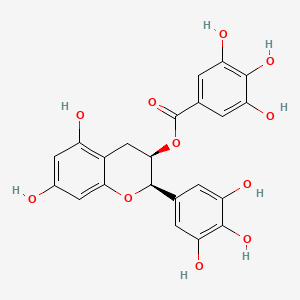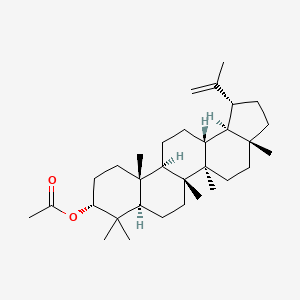
Eprotiroma
Descripción general
Descripción
Eprotirome es un fármaco tiromimético sintético que se ha investigado por su potencial en el tratamiento de la dislipidemia y la obesidad. Funciona estimulando selectivamente los receptores de la hormona tiroidea, particularmente en el hígado, lo que lleva a un aumento del consumo de energía, una reducción del peso corporal y reducciones significativas en los niveles de lípidos y glucosa en sangre .
Aplicaciones Científicas De Investigación
Química: Eprotirome sirve como un compuesto modelo para estudiar agonistas selectivos del receptor de la hormona tiroidea.
Biología: La investigación se ha centrado en sus efectos sobre las vías metabólicas y el gasto energético.
Medicina: Eprotirome ha mostrado ser prometedor en el tratamiento de la dislipidemia y la obesidad al reducir el colesterol de lipoproteínas de baja densidad y los triglicéridos
Industria: Las aplicaciones potenciales incluyen su uso como agente terapéutico en formulaciones farmacéuticas.
Mecanismo De Acción
Eprotirome ejerce sus efectos estimulando selectivamente los receptores de la hormona tiroidea, particularmente el receptor de la hormona tiroidea beta, que se expresa predominantemente en el hígado. Esta activación selectiva conduce a un aumento de la actividad de la hormona tiroidea en el hígado, promoviendo el metabolismo del colesterol y reduciendo los niveles de lípidos sin afectar otros tejidos como el corazón y los huesos .
Compuestos similares:
Sobetirome: Otro compuesto tiromimético con propiedades similares de selectividad hepática.
Tiratricol: Un análogo de la hormona tiroidea utilizado para fines terapéuticos similares.
Comparación: Eprotirome es único en su alta selectividad para los receptores de la hormona tiroidea hepática, lo que minimiza los efectos adversos en el corazón y los huesos. Esta selectividad lo convierte en un candidato prometedor para el tratamiento de trastornos metabólicos sin los efectos secundarios sistémicos asociados con otros análogos de la hormona tiroidea .
Análisis Bioquímico
Biochemical Properties
Eprotirome works by selectively stimulating the thyroid hormone receptor, a protein in the body that mediates the effects of thyroid hormone . This interaction allows Eprotirome to induce pharmacological effects in the liver, increasing energy consumption and reducing body weight, blood lipids, and blood glucose levels .
Cellular Effects
Eprotirome has a liver-selective effect, meaning it primarily induces pharmacological effects in the liver . It increases energy consumption, reduces body weight, and markedly reduces blood lipids and blood glucose levels . These effects are achieved without affecting heart rate, bone density, or TSH levels .
Molecular Mechanism
The mechanism of action of Eprotirome involves selectively stimulating the thyroid hormone receptor . This receptor mediates the effects of thyroid hormone, and Eprotirome’s selective stimulation of this receptor allows it to avoid negative effects on the heart .
Dosage Effects in Animal Models
Eprotirome has shown promising results in animal models
Metabolic Pathways
Eprotirome is involved in the metabolic pathway mediated by the thyroid hormone receptor . By selectively stimulating this receptor, Eprotirome can influence metabolic processes, including energy consumption and the regulation of blood lipids and blood glucose .
Subcellular Localization
Given its mechanism of action involving the thyroid hormone receptor, it’s likely that Eprotirome interacts with this receptor at the cellular level .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Eprotirome, químicamente conocido como ácido 2-({3,5-dibromo-4-[4-hidroxi-3-(propan-2-il)fenoxi]fenil}carbamoyl)acético, se sintetiza mediante un proceso de múltiples pasos. La síntesis implica la bromación de derivados de fenol, seguida de reacciones de eterificación y amidação subsecuentes. Las condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado .
Métodos de producción industrial: Si bien los métodos de producción industrial específicos para eprotirome no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza, así como implementar técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones: Eprotirome experimenta varias reacciones químicas, que incluyen:
Oxidación: Eprotirome se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en eprotirome, lo que podría alterar sus propiedades farmacológicas.
Sustitución: Pueden ocurrir reacciones de sustitución de halógeno, particularmente involucrando los átomos de bromo en el compuesto.
Reactivos y condiciones comunes:
Oxidación: Se pueden usar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.
Sustitución: Las reacciones de intercambio de halógeno se pueden facilitar utilizando reactivos como el yoduro de sodio en acetona.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos deshalogenados.
Comparación Con Compuestos Similares
Sobetirome: Another thyromimetic compound with similar liver-selective properties.
Tiratricol: A thyroid hormone analog used for similar therapeutic purposes.
Comparison: Eprotirome is unique in its high selectivity for liver thyroid hormone receptors, which minimizes adverse effects on the heart and bones. This selectivity makes it a promising candidate for treating metabolic disorders without the systemic side effects associated with other thyroid hormone analogs .
Propiedades
IUPAC Name |
3-[3,5-dibromo-4-(4-hydroxy-3-propan-2-ylphenoxy)anilino]-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br2NO5/c1-9(2)12-7-11(3-4-15(12)22)26-18-13(19)5-10(6-14(18)20)21-16(23)8-17(24)25/h3-7,9,22H,8H2,1-2H3,(H,21,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCSYAVXDAUHLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Br)NC(=O)CC(=O)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189021 | |
| Record name | Eprotirome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
KB2115 works by selectively stimulating the thyroid hormone receptor which is the protein in the body that mediates the effects of thyroid hormone. KB2115 has receptor and tissue selective properties and thereby negative effects on the heart can be avoided. | |
| Record name | Eprotirome | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05035 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
355129-15-6 | |
| Record name | Eprotirome | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355129-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eprotirome [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355129156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eprotirome | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05035 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eprotirome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPROTIROME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/958AQ7B6R1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















